1-(3-bromobenzoyl)benzo[c]isothiazol-3(1H)-one

Positional isomerism Quality control Structural verification

1-(3-Bromobenzoyl)benzo[c]isothiazol-3(1H)-one (CAS 877811-86-4, molecular formula C₁₄H₈BrNO₂S, MW 334.19) is an N-aroylated benzisothiazolone derivative featuring a 3-bromobenzoyl substituent attached to the nitrogen of the benzo[c]isothiazol-3(1H)-one heterocyclic core. The compound belongs to the broader class of 1,2-benzisothiazol-3-ones (BITs), a scaffold with documented anti-infective and cytotoxic properties mediated through electrophilic sulfur reactivity and NF-κB pathway modulation.

Molecular Formula C14H8BrNO2S
Molecular Weight 334.19
CAS No. 877811-86-4
Cat. No. B2748330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-bromobenzoyl)benzo[c]isothiazol-3(1H)-one
CAS877811-86-4
Molecular FormulaC14H8BrNO2S
Molecular Weight334.19
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)SN2C(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C14H8BrNO2S/c15-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)14(18)19-16/h1-8H
InChIKeyRDGIEPGFGXXSGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Bromobenzoyl)benzo[c]isothiazol-3(1H)-one (CAS 877811-86-4): Structural Identity and Compound Class Context for Informed Procurement


1-(3-Bromobenzoyl)benzo[c]isothiazol-3(1H)-one (CAS 877811-86-4, molecular formula C₁₄H₈BrNO₂S, MW 334.19) is an N-aroylated benzisothiazolone derivative featuring a 3-bromobenzoyl substituent attached to the nitrogen of the benzo[c]isothiazol-3(1H)-one heterocyclic core . The compound belongs to the broader class of 1,2-benzisothiazol-3-ones (BITs), a scaffold with documented anti-infective and cytotoxic properties mediated through electrophilic sulfur reactivity and NF-κB pathway modulation [1][2]. This specific derivative is utilized as a synthetic building block and as a candidate for structure-activity relationship (SAR) exploration, wherein the meta-bromo substitution pattern on the benzoyl ring confers distinct electronic and steric properties relative to its ortho- and para-substituted isomers .

Why 1-(3-Bromobenzoyl)benzo[c]isothiazol-3(1H)-one Cannot Be Interchanged with Other N-Aroyl Benzisothiazolones Without Quantitative Justification


Within the N-aroyl benzisothiazolone series, even positional isomerism of a single bromine substituent on the benzoyl ring can markedly alter both physicochemical properties and biological target engagement. The 3-bromo (meta) substitution pattern in 877811-86-4 positions the electron-withdrawing bromine at a different distance and orientation relative to the electrophilic sulfur center compared with the 2-bromo (ortho) isomer (CAS 877811-85-3), affecting dipole moment, lipophilicity (cLogP), and steric accessibility of the reactive sulfur . In benzisothiazolone SAR, cLogP values in the range of 2.5–3.5 have been shown to correlate with optimal antibacterial potency (MIC₅₀ = 0.4 μg/mL for the most potent derivative against S. aureus), and even modest shifts in lipophilicity driven by substituent position can move a compound into or out of this optimal window [1]. Furthermore, the 3-bromobenzoyl group provides a synthetically distinct handle for downstream diversification via palladium-catalyzed cross-coupling chemistry that may be less accessible (or provide different regiochemical outcomes) with the 2-bromo isomer due to steric crowding at the ortho position . Generic substitution without positional isomer verification therefore risks both biological activity mismatch and synthetic route failure.

Quantitative Differentiation Evidence for 1-(3-Bromobenzoyl)benzo[c]isothiazol-3(1H)-one Versus Closest Analogs


Positional Isomer Purity and Structural Identity Confirmation: 3-Bromo (meta) vs. 2-Bromo (ortho) Isomer

1-(3-Bromobenzoyl)benzo[c]isothiazol-3(1H)-one (CAS 877811-86-4) differs from its closest positional isomer, 1-(2-bromobenzoyl)benzo[c]isothiazol-3(1H)-one (CAS 877811-85-3), solely in the position of the bromine atom on the benzoyl ring (meta vs. ortho). Both share the molecular formula C₁₄H₈BrNO₂S and molecular weight of 334.19 g/mol, making them indistinguishable by mass spectrometry alone . Definitive identity confirmation requires techniques sensitive to substitution pattern, such as ¹H NMR (aromatic proton splitting patterns) or IR spectroscopy (carbonyl stretching frequency shifts due to through-space electronic effects), given that both isomers are supplied at equivalent purity specifications (95%+) . The meta-substitution in 877811-86-4 places the bromine farther from the reactive benzisothiazolone N–S carbonyl system, reducing steric interference with the electrophilic sulfur center compared with the ortho isomer, a factor implicated in the differential biological activity of substituted benzisothiazolones [1][2].

Positional isomerism Quality control Structural verification

Predicted Lipophilicity (cLogP) Differentiation: Meta-Bromo Position Relative to Ortho Isomer and Optimal Benzisothiazolone Activity Window

In the systematic SAR study of benzisothiazolone anti-infective agents by Gopinath et al. (2017), cLogP was identified as a critical determinant of antibacterial potency, with an optimal range of 2.5–3.5 for maximum activity. The most potent derivative against S. aureus (MIC₅₀ = 0.4 μg/mL, cf. gentamicin = 0.78 μg/mL) and the best antifungal compound (IC₅₀ = 0.1 μg/mL against Aspergillus fumigatus) both fell within this cLogP window [1]. Although experimentally measured cLogP values for 1-(3-bromobenzoyl)benzo[c]isothiazol-3(1H)-one have not been published in peer-reviewed literature, the meta-bromine substitution pattern on the benzoyl ring is predicted to produce a distinct cLogP from the ortho isomer due to differences in molecular dipole moment and polar surface area, both of which influence logP calculations . The class-level structure-activity relationship indicates that even a ΔcLogP of 0.3–0.5 units can shift a benzisothiazolone derivative into or out of the optimal lipophilicity window, directly impacting antimicrobial IC₅₀/MIC values by up to an order of magnitude [1].

Lipophilicity cLogP Drug-likeness SAR

Synthetic Utility as a Halogenated Building Block: Regioselective Cross-Coupling at the 3-Bromobenzoyl Moiety

The 3-bromobenzoyl substituent in 1-(3-bromobenzoyl)benzo[c]isothiazol-3(1H)-one provides a versatile aryl bromide handle for downstream diversification via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.) . The meta-bromine position on the benzoyl ring offers distinct regiochemical outcomes compared with the ortho-bromo isomer (CAS 877811-85-3): the meta position is less sterically hindered, generally leading to higher catalytic turnover frequencies in cross-coupling reactions, and avoids the potential for unwanted intramolecular cyclization side reactions that can occur when the bromine is positioned ortho to the carbonyl group . In the broader context of benzisothiazolone derivatization, the N-aroyl group can be modified independently of the heterocyclic core, making this compound a strategic entry point for parallel library synthesis where the benzoyl ring substitution pattern is systematically varied to probe biological SAR [1].

Cross-coupling Synthetic intermediate Building block Regioselectivity

Class-Level NF-κB Inhibitory and Cytotoxic Potential: Benzisothiazolone Scaffold with Halogenated Benzoyl Modification

The benzisothiazolone scaffold has demonstrated NF-κB inhibitory activity and cytotoxicity in Hodgkin's lymphoma (L428) cells through its electrophilic sulfur center. In the study by Nandakumar et al. (2020), three benzisothiazolone derivatives (BIT 1, BIT 2, and BIT 3) showed dose-dependent NF-κB inhibition of 78.3%, 70.7%, and 34.6%, respectively, in a luciferase reporter gene assay, with corresponding IC₅₀ values (XTT assay) of 3.3 μg/mL, 4.35 μg/mL, and 13.8 μg/mL [1]. While 1-(3-bromobenzoyl)benzo[c]isothiazol-3(1H)-one was not among the specific compounds tested in this study, the N-aroyl substitution pattern with an electron-withdrawing bromine substituent is expected to modulate the electrophilicity of the sulfur atom, a key determinant of both NF-κB inhibition potency and selectivity [1][2]. The meta-bromobenzoyl group represents a distinct electronic environment compared to the alkyl, benzyl, and aryl substituents evaluated in the published benzisothiazolone cytotoxicity studies, offering a unique point on the electrophilicity–activity continuum for SAR exploration [1].

NF-κB inhibition Cytotoxicity Hodgkin's lymphoma Anticancer

Recommended Application Scenarios for 1-(3-Bromobenzoyl)benzo[c]isothiazol-3(1H)-one Based on Differentiated Evidence


Medicinal Chemistry SAR Programs Requiring Positional Isomer Comparisons of Halogenated N-Aroyl Benzisothiazolones

For structure-activity relationship studies investigating how the position of halogen substitution on the N-aroyl ring affects benzisothiazolone biological activity, 1-(3-bromobenzoyl)benzo[c]isothiazol-3(1H)-one (meta-bromo) should be procured alongside its ortho isomer (CAS 877811-85-3) as a matched molecular pair. The benzisothiazolone scaffold's electrophilic sulfur center is differentially shielded by the ortho vs. meta bromine, potentially translating to measurable differences in NF-κB inhibition (class reference range: 34.6–78.3% inhibition at tested concentrations in L428 cells [1]) and antimicrobial potency (class optimal cLogP window: 2.5–3.5 [2]). Systematic testing of both isomers enables attribution of potency shifts specifically to bromine positional effects.

Diversification-Oriented Synthesis Using the 3-Bromobenzoyl Group as a Cross-Coupling Handle

The meta-bromine substituent on the benzoyl ring of 1-(3-bromobenzoyl)benzo[c]isothiazol-3(1H)-one serves as a strategic point for palladium-catalyzed diversification (Suzuki, Sonogashira, Buchwald-Hartwig couplings) to generate focused libraries of benzisothiazolone derivatives [1]. Compared with the ortho-bromo isomer, the meta position offers reduced steric hindrance at the C–Br bond, potentially enabling higher catalytic turnover and broader substrate scope in cross-coupling reactions. This makes the meta isomer the preferred starting material for medicinal chemistry campaigns that plan to elaborate the benzoyl ring through C–C or C–N bond formation while preserving the benzisothiazolone core.

Anti-Infective Lead Discovery Leveraging Benzisothiazolone Scaffold with Tunable Lipophilicity

The benzisothiazolone class has validated anti-infective activity against Gram-positive bacteria (S. aureus MIC₅₀ = 0.4 μg/mL for the most potent derivative [1]) and fungi (A. fumigatus IC₅₀ = 0.1 μg/mL [1]), with potency strongly correlated to cLogP. 1-(3-Bromobenzoyl)benzo[c]isothiazol-3(1H)-one, bearing an electron-withdrawing, lipophilic bromine substituent, is positioned to explore a distinct region of the lipophilicity–activity landscape compared with non-halogenated or alkyl-substituted analogs. Procurement of this compound enables empirical determination of whether the 3-bromobenzoyl modification places the molecule within the optimal cLogP 2.5–3.5 window, informing subsequent lead optimization efforts [1].

Oncology Research Targeting NF-κB-Dependent Hematological Malignancies

Benzisothiazolones have demonstrated NF-κB pathway inhibition and cytotoxicity in Hodgkin's lymphoma cells (L428), with BIT 1 showing the most potent activity (NF-κB inhibition: 78.3%; IC₅₀: 3.3 μg/mL) and a moderate synergistic effect with doxorubicin and etoposide [1]. The 3-bromobenzoyl derivative represents a novel N-substitution pattern not previously evaluated in this mechanistic context, and its electron-withdrawing character may enhance electrophilic sulfur reactivity, a key determinant of NF-κB inhibitory potency. This compound is therefore a rational acquisition for academic and industrial oncology groups exploring benzisothiazolone-based NF-κB inhibitors with improved potency or synergy profiles compared with the published BIT 1–3 series.

Quote Request

Request a Quote for 1-(3-bromobenzoyl)benzo[c]isothiazol-3(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.